molecular formula C11H9FN2O B2410714 3-(5-Fluoropyridin-2-yloxy)aniline CAS No. 1251347-30-4

3-(5-Fluoropyridin-2-yloxy)aniline

Cat. No.: B2410714
CAS No.: 1251347-30-4
M. Wt: 204.204
InChI Key: WOFXPGGXIADBOP-UHFFFAOYSA-N
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Description

3-(5-Fluoropyridin-2-yloxy)aniline is an organic compound with the molecular formula C11H9FN2O. It is characterized by the presence of a fluoropyridine moiety attached to an aniline group via an oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Fluoropyridin-2-yloxy)aniline typically involves the nucleophilic substitution reaction of 5-fluoropyridine with 3-aminophenol. The reaction is carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

3-(5-Fluoropyridin-2-yloxy)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted pyridine derivatives .

Scientific Research Applications

3-(5-Fluoropyridin-2-yloxy)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-Fluoropyridin-2-yloxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyridine moiety can enhance binding affinity and specificity, while the aniline group can participate in hydrogen bonding and other interactions. These properties make it a valuable compound in drug design and development .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Fluoropyridin-2-yloxy)aniline
  • 3-(5-Chloropyridin-2-yloxy)aniline
  • 3-(5-Bromopyridin-2-yloxy)aniline

Uniqueness

3-(5-Fluoropyridin-2-yloxy)aniline is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. This can influence the compound’s reactivity, binding affinity, and overall stability compared to its chloro- and bromo-analogues .

Properties

IUPAC Name

3-(5-fluoropyridin-2-yl)oxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O/c12-8-4-5-11(14-7-8)15-10-3-1-2-9(13)6-10/h1-7H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOFXPGGXIADBOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=NC=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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